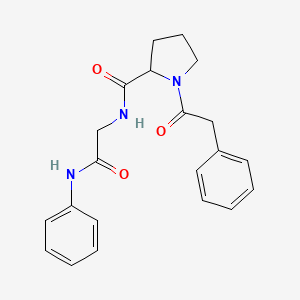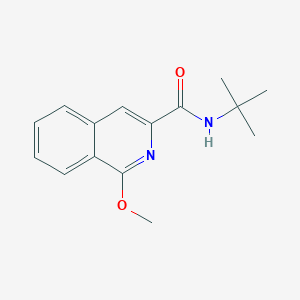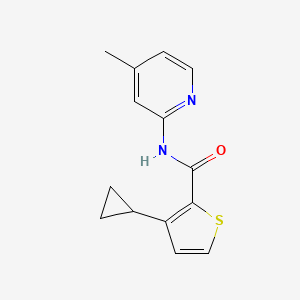![molecular formula C11H14N4OS B7531953 N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic molecule that belongs to the class of pyrazole carboxamides.
Mecanismo De Acción
The mechanism of action of N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide is not fully understood, but it is thought to involve the activation of the hypothalamus-pituitary-growth axis (HPGA). This compound can increase the secretion of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) in animals, which can lead to increased feed intake and growth rate. This compound may also affect the expression of genes that are involved in the regulation of metabolism and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including increasing the secretion of GH and IGF-1, stimulating the feeding behavior of animals, and improving the quality of meat and milk. This compound has also been shown to have anti-tumor properties and can inhibit the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide has several advantages for lab experiments, including its ease of synthesis, low cost, and potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide, including further studies on its mechanism of action, potential applications in medicine, and effects on the environment. This compound has the potential to be used as a feed additive to improve the growth rate and quality of meat in animals. It may also have applications in treating various diseases, including cancer and Alzheimer's disease. Further studies are needed to fully understand the potential applications and limitations of this compound.
Conclusion
In conclusion, this compound is a synthetic molecule that has gained attention in the scientific community due to its potential applications in various fields. This compound has been shown to increase the feed intake and growth rate of animals, including pigs, chickens, and fish. It has also been studied for its potential applications in treating various diseases, including cancer and Alzheimer's disease. This compound has several advantages for lab experiments, including its ease of synthesis, low cost, and potential applications in various fields. However, further studies are needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 4-chloropyrazole with N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]amine in the presence of a base. Another method involves the reaction of 4-carbamoylpyrazole with 2-methylthiazol-4-carbaldehyde in the presence of a reducing agent. The synthesis of this compound is relatively simple and can be achieved in a few steps.
Aplicaciones Científicas De Investigación
N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide has been studied extensively for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to increase the feed intake and growth rate of animals, including pigs, chickens, and fish. This compound has also been used as a feed additive to improve the quality of meat and increase the yield of milk in dairy cows. In aquaculture, this compound has been used to stimulate the feeding behavior of fish and increase their growth rate.
In medicine, this compound has been studied for its potential applications in treating various diseases, including cancer and Alzheimer's disease. This compound has been shown to have anti-tumor properties, and it can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-8-13-10(7-17-8)6-14(2)11(16)9-4-12-15(3)5-9/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTUKZPLEKIXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)


![(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7531983.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)
